3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
Overview
Description
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is an organic compound with the molecular formula C7H3Br3O3·H2O. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms, and one hydrogen atom is replaced by a hydroxyl group. This compound is known for its use in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is typically synthesized through a multi-step process involving bromination and hydroxylation reactions. The synthesis begins with the bromination of benzoic acid in the presence of a brominating agent such as bromine or N-bromosuccinimide. This reaction introduces bromine atoms at the 2, 4, and 6 positions of the benzene ring. The resulting 2,4,6-tribromobenzoic acid is then subjected to hydroxylation under basic conditions, typically using sodium hydroxide, to introduce the hydroxyl group at the 3 position, forming 3-hydroxy-2,4,6-tribromobenzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The bromination and hydroxylation steps are carefully monitored, and the product is purified through crystallization or recrystallization techniques to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of 3-oxo-2,4,6-tribromobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is utilized in several scientific research fields:
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and bromine atoms play a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,4,6-triiodobenzoic acid: Similar structure but with iodine atoms instead of bromine.
3-Hydroxy-2,4,6-trichlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Tribromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The combination of hydroxyl and bromine groups allows for specific interactions with enzymes and proteins, making it valuable in research applications .
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHVBQUJDRETAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647379 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207728-74-3 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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